Pyridazine

Catalog No.
S570119
CAS No.
289-80-5
M.F
C4H4N2
M. Wt
80.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridazine

CAS Number

289-80-5

Product Name

Pyridazine

IUPAC Name

pyridazine

Molecular Formula

C4H4N2

Molecular Weight

80.09 g/mol

InChI

InChI=1S/C4H4N2/c1-2-4-6-5-3-1/h1-4H

InChI Key

PBMFSQRYOILNGV-UHFFFAOYSA-N

SMILES

Array

solubility

12.49 M

Synonyms

1,2-diazabenzene, pyridazine

Canonical SMILES

C1=CC=NN=C1

The exact mass of the compound Pyridazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 12.49 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90792. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyridazine (1,2-diazine) is a fundamental six-membered heterocyclic compound containing two adjacent nitrogen atoms. In industrial and laboratory procurement, it is primarily sourced as a highly polar, weakly basic building block, a specialized bridging ligand for coordination chemistry, and a highly effective bioisostere in pharmaceutical development. Unlike its isomers, pyridazine exhibits an exceptionally high dipole moment and a significantly elevated boiling point, making it a distinct chemical entity for high-temperature processing and solubility-enhancing structural modifications [1].

Attempting to substitute pyridazine with its in-class isomers, pyrimidine (1,3-diazine) or pyrazine (1,4-diazine), fundamentally disrupts processability and product performance. From a thermal standpoint, replacing pyridazine with pyrimidine lowers the boiling point by over 80 °C, drastically altering distillation profiles and preventing its use in high-temperature ambient-pressure reactions [1]. Structurally, the adjacent nitrogen atoms in pyridazine create an asymmetric electron distribution resulting in a dipole moment nearly double that of pyrimidine, while pyrazine has a dipole moment of zero. This difference dictates entirely non-interchangeable behaviors in phase partitioning, aqueous solubility, and metal-ligand coordination geometries [2].

Thermal Processability and Distillation Profiling

Pyridazine exhibits a remarkably high boiling point compared to its structural isomers, which is critical for high-temperature synthesis and solvent applications. While pyrimidine and pyrazine boil at 123–124 °C and 115 °C respectively, pyridazine boils at 208 °C [1]. This ~85 °C differential allows pyridazine to remain in the liquid phase under reaction conditions that would require pressurized vessels for other diazines.

Evidence DimensionBoiling Point (°C)
Target Compound Data208 °C
Comparator Or BaselinePyrimidine (123 °C) and Pyrazine (115 °C)
Quantified Difference+85 °C higher boiling point than closest isomers
ConditionsStandard atmospheric pressure (760 Torr)

Enables the use of pyridazine in high-temperature liquid-phase reactions and simplifies separation workflows via distinct fractional distillation profiles.

Polarity-Driven Solubility and Phase Partitioning

The 1,2-arrangement of nitrogen atoms in pyridazine generates a highly asymmetric electron distribution, resulting in a dipole moment of 4.14 D. In contrast, pyrimidine has a dipole moment of ~2.33 D, and symmetrical pyrazine has a dipole moment of 0 D [1]. When utilized as a bioisostere for phenyl or pyridine rings, this extreme polarity significantly lowers the logP of the resulting molecule, dramatically enhancing aqueous solubility without requiring the addition of polar appendages.

Evidence DimensionDipole Moment (Debye)
Target Compound Data4.14 D
Comparator Or BaselinePyrimidine (2.33 D) and Pyrazine (0 D)
Quantified Difference77% higher dipole moment than pyrimidine
ConditionsStandard physicochemical measurement

Provides a predictable, quantitative method to reduce lipophilicity (logP) and improve the aqueous solubility of target formulations.

Basicity and Salt Formation Predictability

Pyridazine acts as a weak base with a pKa of approximately 2.3. This is notably higher than both pyrimidine (pKa 1.3) and pyrazine (pKa 0.6), but significantly lower than pyridine (pKa 5.2) [1]. This specific intermediate basicity allows pyridazine to form stable salts with strong acids (e.g., picric or hydrochloric acid) while remaining largely unprotonated at physiological pH, offering a distinct ionization profile compared to other azines.

Evidence DimensionConjugate Acid pKa
Target Compound Data2.3
Comparator Or BaselinePyrimidine (1.3) and Pyrazine (0.6)
Quantified Difference1.0 to 1.7 log units more basic than other diazines
ConditionsAqueous solution, standard temperature

Crucial for selecting the correct counterions during salt screening and ensuring predictable ionization in buffered environments.

Coordination Geometry in Bimetallic Complexes

As a ligand, pyridazine's adjacent nitrogen atoms enable it to act as a bidentate bridging ligand that brings two metal centers into close proximity (e.g., in dinuclear copper or ruthenium complexes). Pyrazine, conversely, acts as a linear bridging ligand, creating extended 1D or 3D networks with widely separated metal centers [1]. This geometric constraint means pyridazine is specifically suited for synthesizing close-contact bimetallic catalysts where metal-metal interaction is required.

Evidence DimensionMetal-Metal Bridging Distance
Target Compound DataClose-proximity bridging (adjacent N-N)
Comparator Or BaselinePyrazine (Extended linear 1,4-bridging)
Quantified DifferenceFundamentally different topological network formation
ConditionsTransition metal coordination (e.g., Cu, Ni, Ru)

Dictates the structural topology of coordination polymers and MOFs, making it irreplaceable when close metal-metal interaction is the design goal.

Aqueous Solubility Optimization in Active Pharmaceutical Ingredients (APIs)

Driven by its exceptionally high dipole moment (4.14 D), pyridazine is procured as a bioisosteric replacement for phenyl or pyridine rings in late-stage lead optimization. It is specifically selected when a formulation suffers from poor aqueous solubility or excessive lipophilicity, as the pyridazine core reliably lowers logP without requiring the addition of reactive polar functional groups [1].

High-Temperature Liquid-Phase Synthesis

Because its boiling point (208 °C) is over 80 °C higher than its isomers, pyridazine is a highly practical diazine scaffold for reactions requiring elevated thermal profiles. It allows chemists to conduct prolonged reflux operations at high temperatures under standard atmospheric pressure, avoiding the need for specialized pressurized reactors required for pyrimidine or pyrazine [2].

Synthesis of Close-Proximity Bimetallic Catalysts and MOFs

In materials science and catalyst procurement, pyridazine is selected over pyrazine when the design requires two transition metal centers to be held in close proximity. Its 1,2-nitrogen arrangement forces a tight bridging geometry, which is heavily utilized in the synthesis of specialized dinuclear complexes and targeted metal-organic frameworks (MOFs) that rely on metal-metal electronic interactions [3].

XLogP3

-0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

80.037448136 Da

Monoisotopic Mass

80.037448136 Da

Boiling Point

208.0 °C

Heavy Atom Count

6

LogP

-0.72 (LogP)

Melting Point

-8.0 °C

UNII

449GLA0653

Related CAS

95109-07-2

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

289-80-5

Wikipedia

Pyridazine

General Manufacturing Information

Pyridazine: ACTIVE

Dates

Last modified: 08-15-2023

Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies

Marwa F Ahmed, Eman Y Santali, Eman M Mohi El-Deen, Ibrahim A Naguib, Radwan El-Haggar
PMID: 33243490   DOI: 10.1016/j.bioorg.2020.104473

Abstract

Novel hybrids of pyridazine-pyrazoline were synthesized aiming to develop new antiproliferative candidates. All compounds were submitted to the National Cancer Institute (NCI), USA, and many were proved to have significant antiproliferative activity. In addition, in vitro studies of the epidermal growth factor receptor (EGFR) inhibition showed that compounds IXn, IXg, IXb and IXl exhibited excellent inhibitory effect (IC
= 0.65, 0.75, 0.82 and 0.84 μM, respectively) compared to Erlotinib (IC
= 0.95 μM). The mechanistic effectiveness in cell cycle progression, apoptotic induction and gene regulation were assessed for the promising compounds IXg and IXn due to their significant EGFR inhibition. Flow cytometeric analysis indicated that compounds IXg and IXn result in increased cell numbers in phase G2/M, suggesting cell cycle arrest in phase G2/M in UO-31cells. Furthermore, real time PCR assay illustrated that compounds IXg and IXn elevated Bax/Bcl2 ratio which confirmed the mechanistic pathway of them. Moreover, the apoptotic induction of UO-31 renal cancer cells was enhanced effectively through activation of caspase-3 by compounds IXg and IXn. On the other hand, molecular docking study was performed to investigate binding mode of interaction of compounds with EGFR-PK in the active site with the aim of rationalizing its promising inhibitory activity. Finally, based on the aforementioned findings, compounds IXg and IXn could be considered as effective apoptosis modulators and promising leads for future development of new anti-renal cancer agents.


A novel class of selective non-nucleoside inhibitors of human DNA methyltransferase 3A

Sunzeyu Huang, Nathaniel J Stillson, Jonathan E Sandoval, Chitoh Yung, Norbert O Reich
PMID: 33705897   DOI: 10.1016/j.bmcl.2021.127908

Abstract

Screening of a small chemical library (Medicines for Malaria Venture Pathogen Box) identified two structurally related pyrazolone (inhibitor 1) and pyridazine (inhibitor 2) DNMT3A inhibitors with low micromolar inhibition constants. The uncompetitive and mixed type inhibition patterns with DNA and AdoMet suggest these molecules act through an allosteric mechanism, and thus are unlikely to bind to the enzyme's active site. Unlike the clinically used mechanism based DNMT inhibitors such as decitabine or azacitidine that act via the enzyme active site, the inhibitors described here could lead to the development of more selective drugs. Both inhibitors show promising selectivity for DNMT3A in comparison to DNMT1 and bacterial DNA cytosine methyltransferases. With further study, this could form the basis of preferential targeting of de novo DNA methylation over maintenance DNA methylation.


Use of Intramolecular 1,5-Sulfur-Oxygen and 1,5-Sulfur-Halogen Interactions in the Design of

Jake Axford, Moo Je Sung, John Manchester, Donovan Chin, Monish Jain, Youngah Shin, Ina Dix, Lawrence G Hamann, Atwood K Cheung, Rajeev Sivasankaran, Karin Briner, Natalie A Dales, Brian Hurley
PMID: 33822618   DOI: 10.1021/acs.jmedchem.0c02173

Abstract

Spinal muscular atrophy (SMA) is a debilitating neuromuscular disease caused by low levels of functional survival motor neuron protein (SMN) resulting from a deletion or loss of function mutation of the survival motor neuron 1 (
) gene. Branaplam (
) elevates levels of full-length SMN protein in vivo by modulating the splicing of the related gene
to enhance the exon-7 inclusion and increase levels of the SMN. The intramolecular hydrogen bond present in the 2-hydroxyphenyl pyridazine core of
enforces a planar conformation of the biaryl system and is critical for the compound activity. Scaffold morphing revealed that the pyridazine could be replaced by a 1,3,4-thiadiazole, which provided additional opportunities for a conformational constraint of the biaryl through intramolecular 1,5-sulfur-oxygen (S···O) or 1,5-sulfur-halogen (S···X) noncovalent interactions. Compound
, which incorporates a 2-fluorophenyl thiadiazole motif, demonstrated a greater than 50% increase in production of full-length SMN protein in a mouse model of SMA.


Discovery of the S1P2 Antagonist GLPG2938 (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis

Oscar Mammoliti, Adeline Palisse, Caroline Joannesse, Sandy El Bkassiny, Brigitte Allart, Alex Jaunet, Christel Menet, Beatrice Coornaert, Kathleen Sonck, Inge Duys, Philippe Clément-Lacroix, Line Oste, Monica Borgonovi, Emanuelle Wakselman, Thierry Christophe, Nicolas Houvenaghel, Mia Jans, Bertrand Heckmann, Laurent Sanière, Reginald Brys
PMID: 33939425   DOI: 10.1021/acs.jmedchem.1c00138

Abstract

Mounting evidence from the literature suggests that blocking S1P2 receptor (S1PR2) signaling could be effective for the treatment of idiopathic pulmonary fibrosis (IPF). However, only a few antagonists have been so far disclosed. A chemical enablement strategy led to the discovery of a pyridine series with good antagonist activity. A pyridazine series with improved lipophilic efficiency and with no CYP inhibition liability was identified by scaffold hopping. Further optimization led to the discovery of
(GLPG2938), a compound with exquisite potency on a phenotypic IL8 release assay, good pharmacokinetics, and good activity in a bleomycin-induced model of pulmonary fibrosis.


A One-Pot Approach to Novel Pyridazine

Flavio Cermola, Serena Vella, Marina DellaGreca, Angela Tuzi, Maria Rosaria Iesce
PMID: 33920588   DOI: 10.3390/molecules26082341

Abstract

The synthesis of glycosides and modified nucleosides represents a wide research field in organic chemistry. The classical methodology is based on coupling reactions between a glycosyl donor and an acceptor. An alternative strategy for new
-nucleosides is used in this approach, which consists of modifying a pre-existent furyl aglycone. This approach is applied to obtain novel pyridazine
-nucleosides starting with 2- and 3-(ribofuranosyl)furans. It is based on singlet oxygen [4+2] cycloaddition followed by reduction and hydrazine cyclization under neutral conditions. The mild three-step one-pot procedure leads stereoselectively to novel pyridazine
-nucleosides of pharmacological interest. The use of acetyls as protecting groups provides an elegant direct route to a deprotected new pyridazine
-nucleoside.


María Angeles Pujante-Galián, Sergio A Pérez, Mercedes G Montalbán, Guzmán Carissimi, Marta G Fuster, Gloria Víllora, Gabriel García
PMID: 33142775   DOI: 10.3390/molecules25215063

Abstract

In this work, the cytotoxic behavior of six ruthenium(II) complexes of stoichiometry [(η
-
-cymene)RuCl
L] (I-VI), L = 4-cyanopyridine (I), 2-aminophenol (II), 4-aminophenol (III), pyridazine (IV), and [(
-
-cymene)RuClL
]PF
; L = cyanopyridine (V), L = 2-aminophenol(VI) towards three cell lines was studied. Two of them, HeLa and MCF-7, are human carcinogenic cells from cervical carcinoma and human breast cancer, respectively. A comparison with healthy cells was carried out with BGM cells which are monkey epithelial cells of renal origin. The behavior of complex II exhibits selectivity towards healthy cells, which is a promising feature for use in cancer treatment since it might reduce the side effects of most current therapies.


Novel coumarin-pyridazine hybrids as selective MAO-B inhibitors for the Parkinson's disease therapy

Fernanda Rodríguez-Enríquez, María Carmen Costas-Lago, Pedro Besada, Miguel Alonso-Pena, Iria Torres-Terán, Dolores Viña, José Ángel Fontenla, Mattia Sturlese, Stefano Moro, Elias Quezada, Carmen Terán
PMID: 32932120   DOI: 10.1016/j.bioorg.2020.104203

Abstract

The 3-pyridazinylcoumarin scaffold was previously reported as an efficient core for the discovery of reversible and selective inhibitors of MAO-B, a validated drug target for PD therapy which also plays an important role in the AD progress. Looking for its structural optimization, novel compounds of hybrid structure coumarin-pyridazine, differing in polarizability and lipophilicity properties, were synthesized and tested against the two MAO isoforms, MAO-A and MAO-B (compounds 17a-f and 18a-f). All the designed compounds selectively inhibited the MAO-B isoenzyme, exhibiting many of them IC
values ranging from sub-micromolar to nanomolar grade and lacking neuronal toxicity. The 7-bromo-3-(6-bromopyridazin-3-yl)coumarin (18c), the most potent compound of these series (IC
= 60 nM), was subjected to further in vivo studies in a reserpine-induced mouse PD model. The obtained results suggest a promising potential for 18c as antiparkinsonian agent. Molecular modeling studies also provided valuable information about the enzyme-drug interactions and the potential pharmacokinetic profile of the novel compounds.


Synthesis of a New Series of Nitrogen/Sulfur Heterocycles by Linking Four Rings: Indole; 1,2,4-Triazole; Pyridazine; and Quinoxaline

Ahmed T A Boraei, Ahmed A M Sarhan, Sammer Yousuf, Assem Barakat
PMID: 31973234   DOI: 10.3390/molecules25030450

Abstract

A new series of nitrogen and sulfur heterocyclic systems were efficiently synthesized by linking the following four rings: indole; 1,2,4-triazole; pyridazine; and quinoxaline hybrids. The strength of the acid that catalyzes the condensation of 4-amino-5-(1
-indol-2-yl)-2,4-dihydro-3
-1,2,4-triazole-3-thione
with aromatic aldehydes controlled the final product. Reflux in glacial acetic acid yielded Schiff bases
-
, whereas concentrated HCl in ethanol resulted in a cyclization product at C-3 of the indole ring to create indolo-triazolo-pyridazinethiones
-
. This fascinating cyclization approach was applicable with a wide range of aromatic aldehydes to create the target cyclized compounds in excellent yield. Additionally, the coupling of the new indolo-triazolo-pyridazinethiones
-
with 2,3-bis(bromomethyl)quinoxaline, as a linker in acetone and K
CO
, yielded 2,3-bis((5,6-dihydro-14
-indolo[2,3-d]-6-aryl-[1,2,4-triazolo][4,3-b]pyridazin-3 ylsulfanyl)methyl)quinoxalines
-
in a high yield. The formation of this new class of heterocyclic compounds in high yields warrants their use for further research. The new compounds were characterized using nuclear magnetic resonance (NMR) and mass spectral analysis. Compound
was further confirmed by the single crystal X-ray diffraction technique.


Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile

Abida Khan, Anupama Diwan, Hamdy Kh Thabet, Mohd Imran, Md Afroz Bakht
PMID: 32344801   DOI: 10.3390/molecules25092002

Abstract

Cyclooxygenase-2 (COX-2) is implicated in the development of chronic inflammatory diseases. Recently, pyridazine derivatives have emerged as a novel prototype to develop COX-2 inhibitors. Accordingly, some pyridazine-based COX-2 inhibitors are reported herein. The reaction of aldehyde
and different hydrazines yielded the corresponding hydrazones. The hydrazones were further derivatized to the title compounds, which were assessed for COX-1 and COX-2 inhibitory action, gastric ulcerogenic effects, and lipid peroxidation properties. Molecular docking studies and determination of the physicochemical parameters were also carried out. The allocated structures of the reported compounds were coherent with their spectroscopic data. The compounds
(IC
= 15.50 nM, 114.77%),
(IC
= 17.50 nM, 101.65%),
(IC
= 17.10 nM, 104.03%),
(IC
= 16.90 nM, 105.26%), and
(IC
= 17.70 nM, 100.5%) displayed better COX-2 inhibition than celecoxib (IC
= 17.79 nM, 100%). These outcomes were harmonious with the molecular docking studies of
,
,
,
, and
. These compounds also displayed comparable onset and the duration of action concerning celecoxib and indomethacin in the in vivo studies. No ulcerogenic effects were observed for
and
, whereas
,
, and
showed an insignificant ulcerogenic effect compared to celecoxib. The compounds
,
,
,
, and
displayed a better lipid peroxidation profile than celecoxib and indomethacin. The compounds
(%ABS = 84.09),
(%ABS = 84.09),
(%ABS = 66.87),
(%ABS = 75.02), and
(%ABS = 81.42) also displayed appreciable calculated absorption compared to celecoxib (%ABS = 82.09). The compounds
,
,
,
, and
have been recognized and postulated as non-ulcerogenic COX-2 inhibitors with promising physicochemical parameters and gastric safety profile. These compounds may be useful candidates to combat diseases caused by higher levels of COX-2.


Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities

Maiy Y Jaballah, Rabah A T Serya, Nasser Saad, Sohair M Khojah, Marawan Ahmed, Khaled Barakat, Khaled A M Abouzid
PMID: 31852269   DOI: 10.1080/14756366.2019.1651723

Abstract

Pyridazine scaffolds are considered privileged structures pertaining to its novelty, chemical stability, and synthetic feasibility. In our quest towards the development of novel scaffolds for effective vascular endothelial growth 2 (VEGFR-2) inhibition with antiangiogenic activity, four novel series of pyridazines were designed and synthesised. Five of the synthesised compounds; namely (
exhibited potent VEGFR-2 inhibitory potency (>80%); with IC
values ranging from low micromolar to nanomolar range; namely compounds
with (1.8 µM, 1.3 µM, 1.4 µM, 107 nM), respectively. Moreover, 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative
exhibited nanomolar potency towards VEGFR-2 (60.7 nM). In cellular assay, the above compounds showed excellent inhibition of VEGF-stimulated proliferation of human umbilical vein endothelial cells at 10 μM concentration. Finally, an extensive molecular simulation study was performed to investigate the probable interaction with VEGFR-2.


Explore Compound Types